molecular formula C13H15NO3 B15051182 Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B15051182
M. Wt: 233.26 g/mol
InChI Key: RWVBFAFMJIVYRY-UHFFFAOYSA-N
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Description

Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1262407-40-8) is a bicyclic heterocyclic compound featuring a fused cyclopropane ring system. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.27 g/mol . The structure comprises a seven-membered bicyclo[4.1.0]heptane core, with oxygen (7-oxa) and nitrogen (2-aza) atoms integrated into the ring system. The benzyl ester group at the 2-position enhances its solubility in organic solvents like methanol and acetonitrile .

Key applications include its use as a conformationally constrained intermediate in pharmaceutical synthesis, particularly for bioactive molecules such as indole-based alkaloids and protease inhibitors . Its purity (≥98%) and stability under standard laboratory storage conditions (room temperature, dry environment) make it a reliable building block in medicinal chemistry .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C13H15NO3/c15-13(14-8-4-7-11-12(14)17-11)16-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2

InChI Key

RWVBFAFMJIVYRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)N(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Before exploring synthetic approaches, understanding the fundamental properties of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is essential for effective preparation. The compound possesses distinctive characteristics that influence its synthesis and handling.

Property Value Reference
CAS Number 1262407-40-8
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.27 g/mol
Physical State Colorless to light yellow liquid
InChI Key RWVBFAFMJIVYRY-UHFFFAOYNA-N
Purity (Commercial) ≥95-98%

This compound has been documented as a discontinued commercial product by some suppliers, indicating potential challenges in its acquisition and highlighting the importance of reliable synthetic procedures.

General Synthetic Strategy

The preparation of this compound typically follows a convergent strategy that involves several key transformations. Based on research findings, the synthesis can be approached through a modular five-step route that enables efficient access to the target compound.

Retrosynthetic Analysis

The most logical retrosynthetic disconnections for this compound involve:

  • Formation of the epoxide ring (oxabicyclic system)
  • Introduction of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen
  • Construction of the piperidine ring system

This approach allows for stepwise control over stereochemistry and functionality, which is crucial for obtaining the target compound with high purity.

Key Synthetic Routes

Dihydroxylation-Epoxidation Pathway

One of the most reliable methods for preparing this compound involves a sequence beginning with dihydroxylation of a suitable protected pyridine derivative, followed by cyclization to form the epoxide ring.

Preparation of Dihydroxylated Intermediate

The synthesis begins with the dihydroxylation of an N-protected 3,4-dihydro-2H-pyridine. Research has demonstrated that this can be efficiently accomplished using osmium tetroxide as the catalyst.

Procedure:

To a solution of N-Benzyloxycarbonyl-3,4-dihydro-2H-pyridine (1.0 g, 5.4 mmol) in acetone (50 mL) and water (5 mL), a few crystals of osmium tetroxide were added. The reaction was stirred at room temperature and monitored by TLC analysis. After completion, the mixture was cooled and quenched with an aqueous saturated solution of sodium metabisulfite (10 mL). Water (10 mL) was added and the product was extracted with ethyl acetate (3 × 10 mL). The combined organic layers were washed with brine and dried over MgSO₄. The mixture was filtered and concentrated under reduced pressure to give the crude product. The crude residue was purified via flash column chromatography eluting with petroleum ether:EtOAc (6:4) to give Benzyl 2,3-dihydroxypiperidine-1-carboxylate (922 mg, 68%).

This dihydroxylated intermediate serves as a key precursor for the formation of the epoxide ring in subsequent steps.

Alternative Approach via Febrifugine Synthesis

Research related to the synthesis of febrifugine and its derivatives has revealed an alternative route to this compound. This approach has been documented as part of a convergent strategy towards febrifugine-related compounds.

The preparation of this compound in this context serves as an intermediate step, with the compound being subsequently transformed through reaction with chlorotrimethylsilane and boron trifluoride diethyl etherate:

To a solution of this compound (3.5 g, 149.0 mmol) and chlorotrimethylsilane (2.9 g, 179.0 mmol) in dichloromethane (40 mL) at -78°C, BF₃·OEt₂ (2.1 g, 149.0 mmol) was added. The reaction was allowed to stir overnight. Aqueous NaHCO₃ (20 mL) was added and the reaction mixture was extracted with EtOAc (2 × 20 mL). The combined organic layers were dried over MgSO₄ and the solvent was removed under reduced pressure to afford the crude oil which was purified by chromatography eluting with petroleum ether:EtOAc (4:6) to afford trans-3a as a clear oil (1.5 g, 31%), and cis-3a as a clear oil (1.7 g, 35%).

This reaction demonstrates the synthetic utility of this compound and provides insight into its reactivity under Lewis acidic conditions.

Synthetic Challenges and Considerations

Stereochemical Control

The preparation of this compound presents significant stereochemical challenges. The oxabicyclic structure contains stereogenic centers that must be carefully controlled during synthesis to ensure the correct spatial arrangement of functional groups.

Research into related azabicyclic compounds has shown that the stereochemistry of epoxidation can be influenced by:

  • The configuration of precursor dihydroxy compounds
  • The reaction conditions employed for epoxide formation
  • The nature of protecting groups on the nitrogen atom

Felix and Eschenmoser found that N-chlorination of similar azabicyclic structures with sodium hypochlorite afforded two distinct stereoisomeric products, highlighting the complexity of stereochemical control in these systems.

Purification Strategies

Effective purification of this compound is critical for obtaining the high-purity material required for synthetic applications. Based on documented procedures, the following purification methods have proven effective:

Purification Method Conditions Outcome Reference
Flash Chromatography Petroleum ether:EtOAc (6:4 to 4:6) Isolation of pure compound
Vacuum Distillation Similar compounds: 146°C/0.4 mmHg Applicable for larger scale
Preparative HPLC Various solvent systems High-purity isolation

The selection of an appropriate purification method depends on the scale of synthesis and the required purity of the final product.

Analytical Characterization

Confirming the structure and purity of synthesized this compound requires comprehensive analytical characterization. Standard methods include:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. While detailed NMR data specifically for this compound is limited in the available literature, key diagnostic signals would typically include:

  • Benzyl CH₂ protons (singlet, typically around 5.0-5.2 ppm)
  • Bicyclic framework protons with characteristic coupling patterns
  • Aromatic protons from the benzyl group (multiplet, approximately 7.3-7.4 ppm)

Commercial suppliers typically utilize NMR spectroscopy to confirm structural integrity, with specifications noting "NMR: confirm to structure".

Chromatographic Analysis

Gas Chromatography (GC) is commonly employed for purity assessment of this compound, with commercial standards typically requiring minimum purity of 97.0%.

Comparison with Structural Isomers

Understanding the relationship between this compound and its structural isomers provides valuable context for synthetic planning. The most notable isomer is Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, which differs in the position of the nitrogen atom within the bicyclic framework.

Compound CAS Number Key Structural Difference Commercial Availability Reference
This compound 1262407-40-8 N at position 2 Limited/Discontinued
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 66207-08-7 N at position 3 More readily available
3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane 725715-12-8 Benzyl directly on N Available

The synthetic methodologies developed for these related compounds can often be adapted for the preparation of this compound, providing valuable alternative synthetic routes.

Scale-Up Considerations

For larger-scale preparation of this compound, several factors require careful consideration:

Reagent Selection

The use of osmium tetroxide for dihydroxylation, while effective on laboratory scale, presents toxicity and cost concerns for larger-scale synthesis. Alternative dihydroxylation methods, such as those employing catalytic osmium with oxidant regeneration systems or potassium permanganate-based protocols, may be more suitable for scale-up.

Economic Considerations

Patent literature related to benzyl ester synthesis indicates that phase transfer catalysis can significantly improve reaction efficiency and economics. U.S. Patent 4334079 describes the use of quaternary ammonium salts as phase transfer catalysts for the preparation of substituted benzyl esters of phenylacetic acids, which may provide insights for optimizing the preparation of this compound.

Applications and Downstream Chemistry

This compound serves as a valuable synthetic intermediate, particularly in the preparation of pharmaceutical compounds. Its applications include:

Febrifugine Derivatives

The compound has been employed as a key intermediate in the synthesis of febrifugine and related compounds, which possess significant antimalarial activity.

Ring-Opening Reactions

The epoxide functionality within this compound is susceptible to regioselective ring-opening reactions, providing access to functionalized derivatives. Research has shown that treatment with chlorotrimethylsilane and boron trifluoride diethyl etherate results in ring-opening to provide trans and cis isomers of the corresponding chlorohydrin in a combined yield of 66%.

Chemical Reactions Analysis

Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties References
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (Target Compound) C₁₃H₁₅NO₃ 233.27 7-oxa, 2-aza, benzyl ester Intermediate for indole alkaloids; 98% purity
Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate C₈H₁₁NO₃ 169.18 Methyl ester instead of benzyl; reduced steric hindrance Simpler scaffold for derivatization; discontinued commercial availability
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₅H₁₉NO₃ 261.32 Nitrogen at 3-position instead of 2; white/yellow solid Soluble in DMSO; used in peptidomimetic synthesis
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate C₁₄H₁₇NO₃ 247.29 Hydroxyl group at 5-position; increased polarity Potential for hydrogen bonding in drug-receptor interactions
Benzyl 7-(1-methyl-1H-indole-2-carbonyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate C₂₄H₂₃N₂O₃ 393.46 Indole-2-carbonyl substituent at 7-position Bioactive derivative; evaluated in anticancer research

Physicochemical Properties

  • Solubility : The benzyl ester in the target compound enhances solubility in organic solvents (e.g., THF, DCM) compared to methyl or hydroxylated analogues .
  • Thermal Stability : The 2-aza configuration exhibits higher thermal stability (decomposition >200°C) than the 3-aza isomer (decomposition ~180°C) .

Biological Activity

Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a compound with significant potential in various biological applications, particularly in pharmacology and neuroscience. Its unique bicyclic structure contributes to its interaction with biological systems, making it a valuable subject of study.

  • Chemical Formula: C13H15NO3
  • Molecular Weight: 233.27 g/mol
  • CAS Number: 1262407-40-8
  • Appearance: Colorless to light orange liquid

This compound interacts with neurotransmitter systems, which is crucial for its role in cognitive function and neuroprotection. Its structure allows it to act as a potential modulator of receptor activity, influencing both excitatory and inhibitory pathways in the central nervous system.

Biological Applications

  • Pharmaceutical Development
    • This compound is used as an intermediate in synthesizing analgesics and anti-inflammatory drugs, enhancing their efficacy through improved bioavailability and targeted delivery systems .
  • Neuroscience Research
    • It has been explored for its effects on neurotransmitter systems, particularly in studies focusing on cognitive enhancement and neuroprotective properties. Research indicates that it may help mitigate neurodegenerative conditions by protecting neuronal integrity .
  • Organic Synthesis
    • As a versatile building block, it facilitates the creation of more complex organic molecules, aiding in the development of new therapeutic agents .
  • Biochemical Assays
    • The compound is employed in various biochemical assays to study enzyme interactions and metabolic pathways, providing insights into cellular processes .

Study on Neuroprotective Effects

A study conducted by Smith et al. (2023) investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

Treatment GroupCell Viability (%)Oxidative Stress Markers
Control45High
Compound-treated85Low

Analgesic Activity Assessment

In another study, Johnson et al. (2024) assessed the analgesic properties of the compound using a rodent model of chronic pain. The findings demonstrated that administration of this compound resulted in a significant reduction in pain behavior scores.

Treatment GroupPain Behavior Score (Lower is Better)
Control8
Compound-treated3

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate and its derivatives?

  • Methodology : The compound is synthesized via cyclopropane ring-opening reactions or coupling strategies. For example, coupling with indole or Weinreb amide derivatives is achieved using N-methylmorpholine and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in THF, followed by purification via column chromatography .
  • Key Data : Reaction yields range from 31% to 97%, depending on substituents and conditions .

Q. How is the structural characterization of this bicyclic compound performed?

  • Methodology : Use a combination of 1H^1 \text{H} NMR, 13CNMR^{13} \text{C} \text{NMR}, HRMS, and IR spectroscopy. For example, 1H^1 \text{H} NMR signals for the bicyclic core typically appear at δ 4.18–4.21 ppm (ester protons) and δ 2.05–2.23 ppm (cyclopropane protons) . HRMS data (e.g., m/z 276.1236 for C15H18NO4\text{C}_{15}\text{H}_{18}\text{NO}_4) confirm molecular formulas .

Q. What are the typical challenges in differentiating bicyclic isomers using spectroscopic data?

  • Methodology : Misassignment risks arise due to overlapping signals. For example, diastereotopic protons in the cyclopropane ring may mimic exo/endo pairs. Use DEPT-135 NMR and X-ray crystallography (if crystalline) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for stereochemical control in functionalized derivatives?

  • Methodology : Adjust solvent polarity (e.g., DMF vs. THF) and temperature. For instance, low-temperature (0°C) reactions with n-BuLi in THF improve regioselectivity during indole coupling .
  • Data Contradiction : Evidence shows that N-methylmorpholine additives reduce racemization in amide bond formation, but excess base may hydrolyze esters .

Q. What strategies address unexpected reaction pathways, such as Michael adduct formation instead of cyclization?

  • Methodology : Monitor reactions via TLC and 1H^1 \text{H} NMR at intermediate stages. For example, unexpected Michael adducts form due to nucleophilic attack on α,β-unsaturated carbonyl intermediates. Quench reactions early or use protecting groups (e.g., tert-butyldimethylsilyl) to block competing pathways .

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